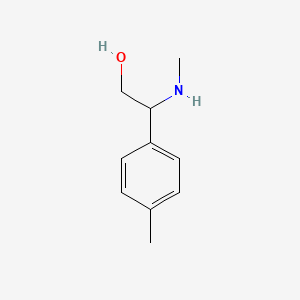

2-(Methylamino)-2-(p-tolyl)ethanol

Description

Significance of Alpha-Amino Alcohol Architectures in Organic Chemistry

Alpha-amino alcohols, also known as β-amino alcohols, are a class of organic compounds containing both an amine and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in organic synthesis and is found in numerous biologically active molecules. Their utility stems from their bifunctionality, which allows for a wide range of chemical transformations.

They can serve as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. nih.gov Furthermore, the 1,2-amino alcohol framework is a key pharmacophore in many pharmaceutical agents. The synthesis of these structures is a well-established area of organic chemistry, with methods such as the reduction of α-amino ketones or the ring-opening of epoxides with amines being commonplace. acs.org The development of catalytic asymmetric methods for their preparation remains an active area of research. acs.org

Contextualization of the p-Tolyl Moiety in Synthetic and Mechanistic Studies

The p-tolyl group, a toluene (B28343) substituent attached at the para position, is a common structural element in organic chemistry. Its presence can influence the electronic and steric properties of a molecule, thereby affecting its reactivity and physical characteristics. In synthetic chemistry, the p-tolyl group can be introduced through various methods, including cross-coupling reactions.

Mechanistic studies often utilize the p-tolyl group as a probe to understand reaction pathways. Its methyl group provides a convenient spectroscopic handle, for instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor changes in the chemical environment during a reaction.

Current Research Perspectives and Future Directions for 2-(Methylamino)-2-(p-tolyl)ethanol

Given the absence of specific research on 2-(Methylamino)-2-(p-tolyl)ethanol, its current research perspectives are largely hypothetical and based on the known roles of its constituent parts.

Potential Synthetic Routes: The synthesis of 2-(Methylamino)-2-(p-tolyl)ethanol could likely be achieved through established methodologies for creating alpha-amino alcohols. Two plausible routes include:

Reductive Amination: The reaction of 2-amino-1-(p-tolyl)ethanone (B1268277) with formaldehyde (B43269) in the presence of a reducing agent is a standard method for N-methylation. sigmaaldrich.comresearchgate.net This would introduce the methyl group onto the primary amine.

Alkylation of a Precursor: Direct alkylation of 2-amino-2-(p-tolyl)ethanol with a methylating agent, though this could risk over-alkylation. nih.gov

Potential Applications: Based on its structure, 2-(Methylamino)-2-(p-tolyl)ethanol could be investigated for several applications:

As a Chiral Auxiliary or Ligand: The chiral nature of the molecule makes it a candidate for use in asymmetric synthesis, potentially inducing stereoselectivity in chemical reactions. uoa.gr

As a Building Block for Larger Molecules: It could serve as a precursor for the synthesis of more complex molecules with potential biological activity.

Future Research Directions: The field would benefit from foundational research into this compound. Key areas for future investigation would include:

Definitive Synthesis and Characterization: The development and reporting of a reliable synthetic route and full characterization of 2-(Methylamino)-2-(p-tolyl)ethanol, including spectroscopic data (NMR, IR, Mass Spectrometry) and physical properties.

Exploration of its Chiral Properties: An investigation into its efficacy as a chiral ligand or auxiliary in various asymmetric transformations.

Screening for Biological Activity: Preliminary screening of the compound for any interesting pharmacological properties, given the prevalence of the amino alcohol motif in drug molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(methylamino)-2-(4-methylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3 |

InChI Key |

DZMFJBJWYCXBCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)NC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Methylamino 2 P Tolyl Ethanol

Fundamental Reaction Pathways and Intermediate Species

The most probable and widely employed synthetic route to 2-(methylamino)-2-(p-tolyl)ethanol is the stereoselective reduction of the corresponding α-aminoketone, 2-methylamino-1-(p-tolyl)ethanone. This transformation is a key example of asymmetric reduction, a powerful tool for creating chiral molecules with a high degree of stereocontrol.

The fundamental reaction pathway involves the conversion of a prochiral ketone into a chiral alcohol. In this specific case, the carbonyl group of 2-methylamino-1-(p-tolyl)ethanone is the prochiral center. The reaction typically employs a chiral reducing agent or a combination of a simple reducing agent, such as borane (B79455) (BH₃), with a chiral catalyst.

The reaction proceeds through several key intermediate species:

Aminoketone-Catalyst Complex: In a catalyzed reduction, the first step involves the coordination of the α-aminoketone to the chiral catalyst. For instance, when using a chiral oxazaborolidine catalyst, the Lewis acidic boron atom of the catalyst coordinates with the carbonyl oxygen of the ketone. This coordination activates the carbonyl group towards reduction and establishes a chiral environment around the reaction center.

Hydride-Donor Complex: Simultaneously, the reducing agent, typically a borane source like borane-tetrahydrofuran (B86392) (BH₃-THF), coordinates with the catalyst, often at a Lewis basic site such as the nitrogen atom of the oxazaborolidine. This forms an activated hydride-donor complex.

Transition State Assembly: The aminoketone-catalyst complex and the hydride-donor complex then assemble to form a highly organized transition state. It is within this transient species that the stereochemical outcome of the reaction is determined.

Amino Alcohol-Borane Complex: Following the transfer of a hydride ion to the carbonyl carbon, a stable amino alcohol-borane complex is formed. In this intermediate, the newly formed hydroxyl group and the amino group are coordinated to the boron atom.

Final Product: The final step involves the hydrolytic workup of the reaction mixture. This breaks down the amino alcohol-borane complex, liberating the free 2-(methylamino)-2-(p-tolyl)ethanol.

Detailed Mechanistic Elucidation of Relevant Transformations

The enantioselective reduction of prochiral ketones, such as 2-methylamino-1-(p-tolyl)ethanone, is a well-studied class of reactions, and its mechanism has been elucidated through a combination of experimental and computational studies on analogous systems. researchgate.net A particularly effective method involves the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS).

The catalytic cycle can be described as follows:

Catalyst Activation: The reaction is initiated by the formation of the active catalyst through the reaction of a chiral β-amino alcohol with a borane source.

Coordination and Activation: The prochiral ketone, 2-methylamino-1-(p-tolyl)ethanone, coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. This coordination polarizes the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The orientation of the ketone is directed by steric interactions between its substituents (the p-tolyl group and the methylaminomethyl group) and the chiral framework of the catalyst.

Hydride Delivery: A molecule of borane (from a source like BH₃-THF) then coordinates to the nitrogen atom of the oxazaborolidine ring, which acts as a Lewis base. This brings the hydride source in close proximity to the activated carbonyl carbon.

Stereoselective Hydride Transfer: The transfer of a hydride ion from the borane to the carbonyl carbon occurs through a six-membered, chair-like transition state. The stereoselectivity of this step is governed by the facial bias imposed by the chiral catalyst. The catalyst effectively shields one face of the ketone, forcing the hydride to attack from the less sterically hindered face. This leads to the preferential formation of one enantiomer of the resulting alcohol.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane intermediate dissociates from the catalyst, and upon workup, yields the chiral amino alcohol, 2-(methylamino)-2-(p-tolyl)ethanol. The oxazaborolidine catalyst is regenerated and can then participate in another catalytic cycle.

Computational studies on similar systems have provided detailed insights into the geometry of the transition states, confirming the chair-like conformation and highlighting the key steric and electronic interactions that dictate the high levels of enantioselectivity observed in these reactions. compchemhighlights.org

Kinetic and Thermodynamic Analyses of Compound Reactivity

The rate of the synthesis of 2-(methylamino)-2-(p-tolyl)ethanol via the reduction of 2-methylamino-1-(p-tolyl)ethanone would be expected to follow a rate law that is dependent on the concentrations of the ketone, the reducing agent (e.g., borane), and the chiral catalyst. The reaction order with respect to each component would need to be determined experimentally. Generally, for catalyzed reactions of this nature, the rate is first order in the substrate (the aminoketone) and the catalyst.

To illustrate the type of data that would be obtained from kinetic studies, a hypothetical data table is presented below. It is crucial to note that these values are for illustrative purposes only and are not based on experimental measurements for this specific reaction.

| Parameter | Hypothetical Value |

| Reaction Order in [Ketone] | 1 |

| Reaction Order in [Borane] | 1 |

| Reaction Order in [Catalyst] | 1 |

| Rate Constant (k) at 298 K | 0.05 M⁻²s⁻¹ |

| Activation Energy (Ea) | 45 kJ/mol |

| Enthalpy of Reaction (ΔH) | -80 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

This table presents hypothetical kinetic and thermodynamic data for the catalyzed reduction of 2-methylamino-1-(p-tolyl)ethanone.

Influence of Structural Parameters and Substituent Effects on Reaction Mechanisms

The structural features of 2-(methylamino)-2-(p-tolyl)ethanol, and more pertinently, its precursor ketone, play a significant role in the reaction mechanism and its outcome. The key structural parameters are the p-tolyl group and the N-methylamino group.

The p-Tolyl Group:

Electronic Effects: The tolyl group, with its methyl substituent, is an electron-donating group through induction and hyperconjugation. This electronic effect slightly deactivates the carbonyl group of the precursor ketone towards nucleophilic attack compared to an unsubstituted phenyl group. However, this effect is generally modest and does not prevent the reaction from occurring efficiently. In the context of electrophilic aromatic substitution on the p-tolyl ring itself, the methyl group is an activating, ortho-para directing group. wikipedia.org

Steric Effects: The p-tolyl group is sterically demanding. In the transition state of the reduction, the steric bulk of this group is a major factor in determining the facial selectivity of the hydride attack. The chiral catalyst will orient the ketone in a way that minimizes steric clashes between the p-tolyl group and the catalyst's chiral scaffold, thereby directing the hydride to the less hindered face.

The N-Methylamino Group:

Coordinating Ability: The nitrogen atom of the amino group can act as a Lewis base and can coordinate to the borane reducing agent or the catalyst. This intramolecular coordination can influence the conformation of the substrate in the transition state and thus affect the stereochemical outcome. In some cases, protecting the amino group prior to reduction is necessary to prevent side reactions or to achieve higher selectivity.

Steric Effects: The methylamino group also contributes to the steric environment around the carbonyl center. The size of this group, along with the p-tolyl group, dictates the preferred orientation of the substrate when it binds to the chiral catalyst.

The interplay of these electronic and steric factors is crucial for the success of the asymmetric reduction. The design of the chiral catalyst is often tailored to effectively differentiate between the two substituents on the carbonyl carbon, leading to high enantioselectivity. Studies on related systems have shown that the nature of the aryl substituent and the amine substituent can have a profound impact on both the rate and the stereoselectivity of the reduction. researchgate.net

Advanced Analytical Characterization of 2 Methylamino 2 P Tolyl Ethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Elucidation of the precise chemical structure of a molecule like 2-(Methylamino)-2-(p-tolyl)ethanol would heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

A hypothetical ¹H NMR spectrum of 2-(Methylamino)-2-(p-tolyl)ethanol would be expected to show distinct signals corresponding to each unique proton environment in the molecule. For instance, one would anticipate signals for the aromatic protons on the p-tolyl group, the methine proton attached to the same carbon as the hydroxyl and amino groups, the methylene (B1212753) protons of the ethanol (B145695) backbone, the methyl group attached to the nitrogen, and the methyl group on the tolyl ring. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the structure.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Complementing the ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon environments. For 2-(Methylamino)-2-(p-tolyl)ethanol, one would expect to observe distinct peaks for each carbon atom, including those in the tolyl ring, the ethanol backbone, and the methyl groups. The chemical shifts of these signals would provide valuable information about the electronic environment of each carbon atom.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS)

In a GC/MS analysis of 2-(Methylamino)-2-(p-tolyl)ethanol, the molecule would first be separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways for this type of compound might include the loss of a methyl group, a hydroxyl group, or cleavage of the carbon-carbon bond adjacent to the aromatic ring.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC/HRMS)

For a more precise mass determination, LC/HRMS would be the method of choice. This technique couples the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. LC/HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation analysis via tandem mass spectrometry (MS/MS) within an LC/HRMS experiment would further confirm the structure by providing detailed information about the connectivity of its constituent parts.

Multistage Mass Spectrometry (MSn) and Fragmentation Pattern Analysis

In a typical Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]+ or the protonated molecule [M+H]+ would be observed. The fragmentation of 2-(methylamino)-2-(p-tolyl)ethanol is expected to proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is the cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For 2-(methylamino)-2-(p-tolyl)ethanol, this would involve the cleavage of the bond between the benzylic carbon and the ethanol group, or the bond between the two carbons of the ethanol group.

Benzylic Cleavage: The bond between the chiral benzylic carbon and the tolyl group is susceptible to cleavage, leading to the formation of a stable tolyl cation or a corresponding radical.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass of [M-18]+.

Loss of Methylamine (B109427): Cleavage of the C-N bond can result in the loss of the methylamino group.

A plausible fragmentation pathway under MS/MS analysis of the protonated molecule [M+H]+ would likely involve the initial loss of water, followed by further fragmentation of the resulting ion. The tolyl group would also be a prominent fragment.

Table 1: Predicted Mass Spectrometry Fragmentation of 2-(Methylamino)-2-(p-tolyl)ethanol

| Fragment Ion | Predicted m/z | Proposed Fragmentation Pathway |

| [M+H]+ | 180.26 | Protonated molecular ion |

| [M+H - H₂O]+ | 162.25 | Loss of a water molecule |

| [C₈H₁₀N]+ | 120.17 | Cleavage of the C-C bond of the ethanol group |

| [C₇H₇]+ | 91.14 | Tolyl cation |

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-(methylamino)-2-(p-tolyl)ethanol is expected to exhibit characteristic absorption bands corresponding to its alcohol, secondary amine, and substituted aromatic functionalities. While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from the spectra of related compounds like 2-methylaminoethanol and 2-(p-tolyl)ethanol. spectrabase.comnist.govresearchgate.netnih.gov

Table 2: Predicted FTIR Spectral Data for 2-(Methylamino)-2-(p-tolyl)ethanol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3400-3200 (broad) |

| N-H (Secondary Amine) | Stretching | 3500-3300 (moderate) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Alcohol) | Stretching | 1260-1000 |

| C-N (Amine) | Stretching | 1250-1020 |

| Aromatic Substitution | C-H Bending (out-of-plane) | 850-800 (p-disubstituted) |

The broad O-H stretching band is indicative of intermolecular hydrogen bonding. The N-H stretch of the secondary amine may be a sharp to medium peak. The aromatic C-H and C=C stretching bands confirm the presence of the tolyl group, and the specific pattern of the out-of-plane C-H bending can confirm the para-substitution of the aromatic ring.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 2-(methylamino)-2-(p-tolyl)ethanol is the p-substituted benzene (B151609) ring (tolyl group). The presence of the methyl and the (methylamino)ethanol substituents on the benzene ring will influence the position and intensity of the absorption bands.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, benzene derivatives exhibit a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The substitution on the ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity. researchgate.net

Table 3: Predicted UV-Vis Spectroscopic Data for 2-(Methylamino)-2-(p-tolyl)ethanol in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π* (E2-band) | ~220 | p-Tolyl group |

| π → π* (B-band) | ~274 | p-Tolyl group |

The exact position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. 2-(Methylamino)-2-(p-tolyl)ethanol possesses a chiral center at the carbon atom bonded to the hydroxyl group, the tolyl group, the methylamino group, and a hydrogen atom.

While no specific crystallographic data for 2-(methylamino)-2-(p-tolyl)ethanol has been reported in the searched literature, a study on the related compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol provides insight into the type of information that could be obtained. This study revealed the crystal system, space group, and unit cell dimensions, as well as details about intermolecular interactions such as hydrogen bonding.

Should single crystals of 2-(methylamino)-2-(p-tolyl)ethanol be obtained, X-ray diffraction analysis would provide precise information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Confirming the molecular connectivity.

Absolute Configuration: Determining the R or S configuration at the chiral center.

Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Electrochemical Characterization Techniques

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It can provide information about the oxidation and reduction potentials of electroactive species. The electroactive moiety in 2-(methylamino)-2-(p-tolyl)ethanol is likely to be the secondary amine and potentially the aromatic ring under certain conditions.

Specific cyclic voltammetry data for this compound is not available. However, based on the electrochemical behavior of similar amino alcohols and aromatic compounds, it can be hypothesized that the secondary amine group could undergo oxidation at a sufficiently high positive potential. The tolyl group might also be oxidizable, although typically at higher potentials than the amine. The presence of the hydroxyl group could also influence the redox behavior.

A cyclic voltammogram of 2-(methylamino)-2-(p-tolyl)ethanol would reveal the potentials at which oxidation and/or reduction occur, and whether these processes are reversible or irreversible. This information is valuable for understanding the compound's reactivity in electrochemical environments. The electrochemical behavior of ethanol has been studied, showing that the oxidation products can include acetaldehyde (B116499) and acetic acid, which could be a reference for the potential oxidation of the ethanol moiety in the target compound. researchgate.net

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable in the synthesis and purification of 2-(Methylamino)-2-(p-tolyl)ethanol, providing critical information on reaction progress, purity, and the successful separation of its stereoisomers. The selection of a specific method is contingent upon the analytical objective, whether it be rapid qualitative monitoring or high-resolution quantitative analysis.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for qualitatively monitoring the progress of chemical reactions that produce 2-(Methylamino)-2-(p-tolyl)ethanol. Its primary utility lies in tracking the consumption of starting materials and the formation of the desired product in near real-time.

In a typical synthetic route, such as the reaction of a p-tolyl-substituted epoxide with methylamine, TLC can be used to distinguish the starting materials from the final amino alcohol product. A small aliquot of the reaction mixture is spotted onto a TLC plate, commonly coated with silica (B1680970) gel, alongside spots of the pure starting materials for reference. The plate is then developed in a sealed chamber containing an appropriate mobile phase.

The choice of eluent is critical for achieving clear separation. Due to the presence of a polar alcohol group and a basic amino group, a combination of solvents is typically required. A moderately polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, can be modified with a small percentage of a more polar solvent like methanol (B129727) or a basic additive such as triethylamine. The additive helps to prevent the basic amine from streaking on the acidic silica gel plate, leading to more defined spots.

After development, the spots are visualized. Since the p-tolyl group contains an aromatic ring, the compound is often UV-active, allowing for visualization under a UV lamp at 254 nm. For enhanced detection and differentiation, chemical staining agents can be employed. A potassium permanganate (B83412) stain will react with the alcohol group, while a ninhydrin (B49086) solution will specifically react with the secondary amine to produce a distinct color, confirming the formation of the product.

The progress of the reaction is assessed by comparing the Retention Factor (Rf) values of the spots. The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. As the reaction proceeds, the TLC plate will show the spots corresponding to the starting materials diminishing in intensity, while the spot for 2-(Methylamino)-2-(p-tolyl)ethanol will appear and intensify. The reaction is considered complete when the spot for the limiting reactant is no longer visible.

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction This table presents hypothetical data for monitoring the synthesis of 2-(Methylamino)-2-(p-tolyl)ethanol from p-tolyl epoxide and methylamine.

| Compound | Rf Value (t=0h) | Rf Value (t=2h) | Rf Value (t=4h) | Visualization Method |

| p-Tolyl Epoxide (Starting Material) | 0.75 | 0.75 | Faint / Absent | UV (254 nm), Permanganate Stain |

| 2-(Methylamino)-2-(p-tolyl)ethanol (Product) | Absent | 0.30 | 0.30 | UV (254 nm), Ninhydrin Stain |

Eluent System: 90:9:1 Ethyl Acetate / Methanol / Triethylamine Stationary Phase: Silica Gel 60 F254

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a superior technique for the detailed analysis of 2-(Methylamino)-2-(p-tolyl)ethanol, offering high resolution, sensitivity, and quantitative accuracy. It is particularly crucial for assessing the enantiomeric purity of the compound, as the molecule possesses a chiral center at the carbon atom bearing the hydroxyl and methylamino groups. The biological activity of each enantiomer can differ significantly, making their separation and quantification essential.

Quantitative and Purity Analysis: For achiral purity analysis, a reversed-phase HPLC method is commonly employed. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol can effectively separate the main compound from non-isomeric impurities. Detection is typically performed using a UV detector set to a wavelength where the p-tolyl chromophore absorbs strongly (e.g., ~220 nm). This method allows for the precise quantification of the compound's purity by comparing its peak area to that of a certified reference standard.

Isomeric (Enantiomeric) Separation: The separation of the (R)- and (S)-enantiomers of 2-(Methylamino)-2-(p-tolyl)ethanol requires a chiral environment. This is most often achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for resolving racemic mixtures of amino alcohols. nih.gov

The choice of mobile phase is critical for achieving enantioseparation. Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., ethanol/acetonitrile), or reversed-phase modes can be used. mdpi.com For amino alcohols, normal-phase or polar organic modes often provide better selectivity. The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), to the mobile phase is frequently necessary to improve peak shape and resolution by interacting with the analyte's functional groups. chromatographyonline.com

Preparative Separation: Beyond analytical-scale separation, HPLC can be scaled up for preparative purposes. Preparative HPLC uses larger columns and higher flow rates to isolate gram-level quantities of the individual enantiomers. The fractions corresponding to each eluting enantiomer are collected, and the solvent is evaporated to yield the enantiomerically pure compounds. This is vital for further research into the specific properties of each isomer.

Table 2: Representative HPLC Method for Chiral Separation This table illustrates a potential set of parameters and expected results for the analytical chiral separation of 2-(Methylamino)-2-(p-tolyl)ethanol enantiomers.

| Parameter | Value |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | |

| Composition | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 220 nm |

| Separation Results | |

| Retention Time (k') - Enantiomer 1 | 5.8 min |

| Retention Time (k') - Enantiomer 2 | 7.1 min |

| Selectivity (α) | 1.22 |

| Resolution (Rs) | 2.5 |

Computational and Theoretical Studies of 2 Methylamino 2 P Tolyl Ethanol

Molecular Modeling and Geometry Optimization using Quantum Chemical Methods

The foundational step in the computational analysis of 2-(Methylamino)-2-(p-tolyl)ethanol is the determination of its most stable three-dimensional structure through geometry optimization. This process utilizes quantum chemical methods, such as Hartree-Fock (HF) and more commonly, Density Functional Theory (DFT), to find the minimum energy conformation of the molecule. For a molecule with multiple rotatable bonds, such as the C-C, C-O, C-N, and C-aryl bonds in 2-(Methylamino)-2-(p-tolyl)ethanol, the potential energy surface can be complex with numerous local minima.

Computational software systematically alters the bond lengths, bond angles, and dihedral angles of an initial input structure to locate the geometry with the lowest electronic energy. The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for obtaining accurate results. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and lead to more reliable geometries, albeit at a higher computational cost. The optimized geometry of 2-(Methylamino)-2-(p-tolyl)ethanol would reveal the preferred spatial arrangement of the p-tolyl group relative to the ethanolamine (B43304) side chain, influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the amino group.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational expense. DFT calculations can elucidate the distribution of electrons within the 2-(Methylamino)-2-(p-tolyl)ethanol molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. researchgate.net For 2-(Methylamino)-2-(p-tolyl)ethanol, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the nitrogen and oxygen atoms of the ethanolamine moiety. The LUMO is likely to be distributed over the aromatic ring's anti-bonding π* orbitals. While direct experimental values are not available, theoretical calculations for structurally similar aromatic ethanolamines suggest a HOMO-LUMO gap in the range of 4 to 6 eV.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(Methylamino)-2-(p-tolyl)ethanol

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.9 |

| Energy Gap (ΔE) | 7.6 |

Note: These values are illustrative and based on typical DFT calculation results for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. youtube.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These areas are typically associated with lone pairs on heteroatoms. Regions of positive potential (blue) signify a deficiency of electrons and are prone to nucleophilic attack.

For 2-(Methylamino)-2-(p-tolyl)ethanol, the MEP map would be expected to show significant negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them primary sites for interaction with electrophiles or for hydrogen bonding. The π-system of the p-tolyl ring would also exhibit a region of negative potential above and below the plane of the ring. dtic.milresearchgate.net The hydrogen atom of the hydroxyl group would display a region of positive potential, marking it as an electrophilic site. The surface electrostatic potential of toluene (B28343) itself shows a negative region above and below the aromatic ring, which is slightly enhanced compared to benzene (B151609). dtic.mil

Quantum Chemical Descriptors for Predicting Reactivity and Stability

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of 2-(Methylamino)-2-(p-tolyl)ethanol. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it is related to the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), this parameter measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the influence of substituent groups.

Table 2: Hypothetical Quantum Chemical Descriptors for 2-(Methylamino)-2-(p-tolyl)ethanol

| Descriptor | Value |

| Ionization Potential (I) | 8.5 eV |

| Electron Affinity (A) | 0.9 eV |

| Electronegativity (χ) | 4.7 eV |

| Chemical Hardness (η) | 3.8 eV |

| Chemical Softness (S) | 0.26 eV⁻¹ |

| Electrophilicity Index (ω) | 2.91 eV |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Computational Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For 2-(Methylamino)-2-(p-tolyl)ethanol, theoretical studies can investigate various potential reactions, such as N-methylation, O-acylation, or cyclization reactions. By calculating the energies of reactants, products, and, most importantly, transition states, the activation energy barriers for different pathways can be determined.

For instance, the N-methylation of the secondary amine group could be modeled using various methylating agents. eurekaselect.comacs.orgnih.govrsc.org DFT calculations can locate the transition state structure for the methyl transfer and compute the associated energy barrier, providing insights into the reaction kinetics. A study on the related enzyme phenylethanolamine N-methyltransferase, which catalyzes the methylation of norepinephrine, utilized DFT to demonstrate an SN2 mechanism. nih.gov Similar computational approaches could be applied to non-enzymatic reactions of 2-(Methylamino)-2-(p-tolyl)ethanol. These studies are instrumental in predicting the feasibility of a reaction and in understanding the factors that control its regioselectivity and stereoselectivity.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of 2-(Methylamino)-2-(p-tolyl)ethanol, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be computed. smu.edu For 2-(Methylamino)-2-(p-tolyl)ethanol, characteristic vibrational modes would include the O-H stretching of the alcohol, the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic parts, and C-O and C-N stretching vibrations. The calculated frequencies for primary, secondary, and tertiary alcohols show distinct C-O stretching frequencies, which can aid in characterization. youtube.com Theoretical spectra can help in the assignment of experimental IR bands. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be correlated with experimental NMR spectra to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For 2-(Methylamino)-2-(p-tolyl)ethanol, the π → π* transitions of the p-tolyl ring would be the most prominent features in the UV-Vis spectrum.

These theoretical spectroscopic data provide a valuable reference for the interpretation of experimental results and can be particularly useful in distinguishing between different isomers or conformers.

Chemical Applications and Functional Utility of 2 Methylamino 2 P Tolyl Ethanol Non Biological Contexts

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific, large-scale industrial syntheses using 2-(Methylamino)-2-(p-tolyl)ethanol as a key intermediate are not widely documented in publicly available literature, its structure is analogous to other amino alcohols that are pivotal in the synthesis of more complex molecules, including pharmaceuticals. For instance, the synthesis of the antidepressant duloxetine (B1670986) involves a key intermediate, (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol, which shares the same N-methylamino alcohol functional group. researchgate.netresearchgate.netepo.orgnih.gov The general strategy involves the use of such chiral amino alcohols as building blocks to introduce specific stereochemistry into the final product.

The reactivity of the amino and hydroxyl groups in 2-(Methylamino)-2-(p-tolyl)ethanol allows for a range of chemical transformations. The hydroxyl group can be targeted for etherification or esterification reactions, while the secondary amine can undergo various N-alkylation or acylation reactions. This dual functionality makes it a versatile precursor for creating a library of derivatives or for constructing larger, more complex molecular architectures.

Potential Applications in Materials Science and Polymer Chemistry

The application of 2-(Methylamino)-2-(p-tolyl)ethanol in materials science and polymer chemistry is an area of theoretical potential, though extensive research specifically on this compound is limited. The principles of polymer chemistry suggest that molecules with functional groups capable of reacting with monomers or polymer chains can be integrated into new materials.

Amino alcohols can be utilized in the production of specialized acrylic resins. ulprospector.com Generally, amino resins are thermosetting polymers created by combining an aldehyde with a compound containing an amino group. free.fr These resins are often used to cure other resins, such as reactive acrylic polymers, in formulations for coatings and backings. free.fr While there is no direct evidence of 2-(Methylamino)-2-(p-tolyl)ethanol being used as a precursor for acrylic resins, its amino and hydroxyl groups could potentially react with acrylic monomers or prepolymers. For example, amino alcohols like 2-(dimethylamino)ethanol (DMEA) are used to neutralize acrylic acid in the backbone of water-reducible acrylic resins during the paint manufacturing process. ulprospector.com

In the context of polymer chemistry, a molecule like 2-(Methylamino)-2-(p-tolyl)ethanol could theoretically act as a chain-terminating agent or a modifying agent in certain polymerization reactions, due to its single hydroxyl and secondary amine groups. It is less likely to act as a primary monomer for high polymer formation on its own, but it could be incorporated as a pendant group in a copolymer, potentially imparting specific properties such as improved adhesion or altered surface characteristics.

Exploration as a Surfactant or in Related Surface Chemistry Applications

The surface tension of aqueous solutions of amino alcohols like 2-aminoethanol and its derivatives has been studied, indicating that these compounds can be surface-active. researchgate.netresearchgate.net The effectiveness of a surfactant is often related to the balance between its hydrophilic and lipophilic parts. The p-tolyl group in 2-(Methylamino)-2-(p-tolyl)ethanol would provide significant hydrophobicity. Studies on amino acid-based surfactants have shown that the nature of the hydrophobic and hydrophilic parts of the molecule influences their surface activity and aggregation behavior. google.com

Table 1: Surface Tension of Selected Amino Alcohols in Aqueous Solution

| Compound | Concentration (mass %) | Temperature (°C) | Surface Tension (mN/m) |

| 2-Aminoethanol | 100 | 25 | 48.5 |

| 2-(Methylamino)ethanol | Not Specified | Not Specified | Not Specified |

| 2-Amino-2-methyl-1-propanol | 100 | 25 | 36.5 |

Investigations in Corrosion Inhibition

Amino alcohols are a well-known class of corrosion inhibitors for various metals, particularly in aqueous and acidic environments. scirp.orgscite.ai These compounds function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. scirp.org The adsorption typically involves the lone pair of electrons on the nitrogen and oxygen atoms interacting with the metal surface. researchgate.net

While specific studies on 2-(Methylamino)-2-(p-tolyl)ethanol as a corrosion inhibitor are not widely published, research on structurally similar compounds suggests its potential. Aromatic amines and their derivatives have been shown to be effective corrosion inhibitors for steel. mdpi.com The presence of the aromatic p-tolyl group in 2-(Methylamino)-2-(p-tolyl)ethanol could enhance its adsorption on metal surfaces through π-electron interactions, potentially leading to improved inhibition efficiency compared to purely aliphatic amino alcohols. The inhibition efficiency of such compounds is influenced by factors like their concentration, the pH of the medium, and the nature of the metal. scirp.orgx-mol.com

Design and Application as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are a highly important class of ligands in asymmetric catalysis, used to induce stereoselectivity in a wide range of chemical reactions. nih.govresearchgate.net The compound 2-(Methylamino)-2-(p-tolyl)ethanol is a chiral molecule and its structure is well-suited for this application. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction.

These types of ligands have been successfully used in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones and imines. mdpi.com The modular nature of chiral amino alcohols allows for the synthesis of a wide variety of ligands with different steric and electronic properties, enabling the fine-tuning of the catalyst for a specific transformation. nih.gov While there is no extensive literature specifically detailing the use of 2-(Methylamino)-2-(p-tolyl)ethanol as a chiral ligand, its structural motifs are present in many successful chiral ligands.

Table 2: Examples of Asymmetric Reactions Using Chiral Amino Alcohol Ligands

| Reaction Type | Metal Catalyst | General Ligand Type |

| Addition of diethylzinc (B1219324) to aldehydes | Zinc | β-Amino alcohols |

| Transfer hydrogenation of ketones | Ruthenium | β-Amino alcohols |

| Asymmetric C-H activation | Rhodium, Ruthenium | Amino-oxazolines derived from amino alcohols |

| Asymmetric conjugate arylation | Rhodium | Phosphine-amino alcohol derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.